molecular formula C15H23BrClN3Si B15249437 2-Bromo-7-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine

2-Bromo-7-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B15249437
M. Wt: 388.80 g/mol
InChI Key: OEDYVIFSWOVWJU-UHFFFAOYSA-N
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Description

2-Bromo-7-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyrazine core substituted with bromo (Br), chloro (Cl), and triisopropylsilyl (TIPS) groups at positions 2, 7, and 5, respectively. The TIPS group enhances lipophilicity and metabolic stability, which may improve pharmacokinetic properties compared to sulfonyl- or aryl-substituted derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine typically involves the halogenation of a pyrrolo[2,3-b]pyrazine precursor. The introduction of the triisopropylsilyl group can be achieved through silylation reactions. Common reagents used in these reactions include bromine, chlorine, and triisopropylsilyl chloride. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the halogenation and silylation processes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation and silylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient and cost-effective synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules with extended conjugation .

Scientific Research Applications

2-Bromo-7-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-7-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogues and their substituents are summarized below:

Compound Name Substituents (Position) Key Functional Groups Molecular Weight (g/mol) Biological Activity (IC50, if available)
Target Compound Br (2), Cl (7), TIPS (5) Bromo, Chloro, Triisopropylsilyl ~418.8* Not reported (inferred kinase inhibition)
7-Bromo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazine Br (7), Tosyl (5) Bromo, Sulfonyl 368.25 Kinase inhibition (FGFR1: >50% at 10 µM)
2-Bromo-3-chloro-6-(thiophen-2-yl)-5H-pyrrolo[2,3-b]pyrazine Br (2), Cl (3), Thiophenyl (6) Bromo, Chloro, Thiophenyl 313.92 Not reported (structural intermediate)
3-Bromo-5-((1-ethylimidazol)sulfonyl)-5H-pyrrolo[2,3-b]pyrazine Br (3), Sulfonyl-imidazole (5) Bromo, Sulfonyl-imidazole 356.03 FGFR1 inhibition (IC50: <100 nM)
5-(Cyclopentylsulfonyl)-3-(1-methylpyrazol)-5H-pyrrolo[2,3-b]pyrazine Sulfonyl-cyclopentyl (5), Pyrazole (3) Sulfonyl, Pyrazole 344.11 Kinase selectivity screening

*Estimated based on substituents.

Key Observations:

Bromo and Chloro at positions 2 and 7 enable cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization, similar to intermediates described in and .

Biological Activity :

  • Sulfonyl-containing analogues (e.g., ) show moderate FGFR1 inhibition but may suffer from rapid metabolic clearance due to polar groups.
  • Bromo-substituted derivatives (e.g., ) exhibit potent kinase inhibition (IC50 <100 nM), suggesting the target compound’s bromo and chloro groups could enhance binding to hydrophobic kinase pockets.

Example Pathway for Target Compound:

Start with 5H-pyrrolo[2,3-b]pyrazine.

Bromination at position 2 (e.g., using NBS).

Chlorination at position 7 (e.g., via electrophilic substitution).

Silylation at position 5 using TIPS-Cl under basic conditions.

Physicochemical Properties

  • Solubility : Polar sulfonyl groups (e.g., ) enhance aqueous solubility, while TIPS may reduce it, necessitating formulation optimization.

Toxicity and Selectivity

  • Sulfonyl-containing derivatives (e.g., RP107, RP108) show higher cytotoxicity than non-sulfonylated analogues like RP193 .
  • The TIPS group’s metabolic inertness may lower toxicity, as seen in silylated drug candidates like Tamoxifen analogues .

Biological Activity

2-Bromo-7-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound with potential biological activities. Its structural characteristics suggest it may exhibit various pharmacological effects, similar to other pyrazole derivatives known for their diverse biological properties.

  • Molecular Formula : C15H23BrClN3Si
  • CAS Number : 1956322-98-7
  • Purity : 95% - 97% depending on the supplier
  • Physical Form : Yellow powder
  • Storage Conditions : Recommended at 0-8°C

Biological Activity Overview

Research indicates that compounds within the pyrrolo[2,3-b]pyrazine class often demonstrate significant biological activities, including:

  • Antioxidant Activity : Similar compounds have been studied for their ability to counteract oxidative stress. For instance, thieno[2,3-c]pyrazole derivatives have shown efficacy in protecting erythrocytes from toxic agents like 4-nonylphenol, suggesting potential applications in mitigating oxidative damage in biological systems .
  • Anticancer Potential : Various pyrazole derivatives are noted for their anticancer properties. They can inhibit specific kinases involved in cancer progression, such as Aurora kinase . The structural analogs of this compound may also possess similar mechanisms of action.
  • Antimicrobial Effects : Pyrazole and its derivatives have been documented to exhibit antimicrobial properties against a range of pathogens, making them candidates for further investigation in infectious disease treatment .

Antioxidant Activity Study

A study focused on thieno[2,3-c]pyrazole compounds demonstrated their effectiveness as antioxidants. The compounds were tested on erythrocytes of Clarias gariepinus (African catfish) exposed to 4-nonylphenol. The results showed that the treated groups had significantly lower percentages of altered erythrocytes compared to controls exposed solely to the toxin. This suggests a protective role against oxidative damage.

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thieno Compound A12 ± 1.03
Thieno Compound B0.6 ± 0.16

This data indicates that certain derivatives can effectively reduce oxidative stress in biological systems .

Anticancer Activity

Research has highlighted the potential of pyrazole derivatives as selective inhibitors of cancer-related pathways. For example, a series of thienopyrazoles was identified as potent inhibitors of Aurora kinase, which plays a crucial role in cell division and is often overexpressed in cancer cells . This suggests that this compound could be explored for similar applications.

Properties

Molecular Formula

C15H23BrClN3Si

Molecular Weight

388.80 g/mol

IUPAC Name

(2-bromo-7-chloropyrrolo[2,3-b]pyrazin-5-yl)-tri(propan-2-yl)silane

InChI

InChI=1S/C15H23BrClN3Si/c1-9(2)21(10(3)4,11(5)6)20-8-12(17)14-15(20)18-7-13(16)19-14/h7-11H,1-6H3

InChI Key

OEDYVIFSWOVWJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=NC(=CN=C21)Br)Cl

Origin of Product

United States

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